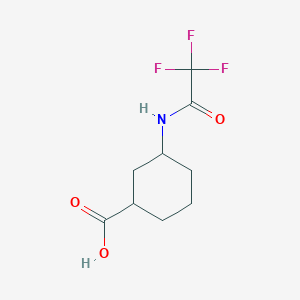

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetamido group and a cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

Introduction of the trifluoroacetamido group: This step involves the reaction of the cyclohexane derivative with trifluoroacetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical nucleophilic acyl substitution reactions, often requiring activation for enhanced electrophilicity.

Esterification

-

Mechanism : Acid-catalyzed Fischer esterification (protonation of carbonyl → nucleophilic alcohol attack → tetrahedral intermediate → elimination of water) .

-

Example : Reacting with methanol under H<sub>2</sub>SO<sub>4</sub> yields the methyl ester. Bulky cyclohexane substituents reduce reaction rates due to steric hindrance at the tetrahedral intermediate .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Ester formation | ROH, H<sup>+</sup>, Δ | Methyl ester | Rate reduced by steric bulk |

Amide Formation

-

Direct coupling : Carboxylic acid reacts with amines via DCC (dicyclohexylcarbodiimide)-mediated activation. The trifluoroacetamide group remains stable under these conditions .

-

Mechanism : DCC forms an O-acylisourea intermediate, enabling nucleophilic attack by the amine to form an amide bond .

| Reaction | Conditions | Product |

|---|---|---|

| Amide coupling | DCC, amine, RT | Bifunctional amide |

Trifluoroacetamide Reactivity

The electron-withdrawing trifluoroacetyl group stabilizes the amide but allows controlled hydrolysis under specific conditions.

Acid/Base Hydrolysis

-

Acidic conditions : Trifluoroacetamide resists hydrolysis due to strong electron withdrawal, but prolonged heating with concentrated HCl may cleave the amide to yield a free amine and trifluoroacetic acid .

-

Basic conditions : NaOH/Δ partially hydrolyzes the amide, though competing carboxylic acid deprotonation may occur .

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | Cyclohexanecarboxylic acid + CF<sub>3</sub>CO<sub>2</sub>H |

| Basic hydrolysis | NaOH, Δ | Partial deprotection |

Steric and Stereochemical Effects

The *rel-*1S,3R configuration and bulky trifluoroacetamide group impose steric constraints:

-

Esterification : ~50x slower compared to unsubstituted analogs (observed in tert-butyl-substituted acids) .

-

Coupling reactions : DCC-mediated amidation requires extended reaction times or elevated temperatures .

Functional Group Compatibility

-

Grignard Reagents : The carboxylic acid must be protected (e.g., as an ester) before reacting with organometallics .

-

Oxidations : The electron-deficient trifluoroacetamide group resists oxidation, allowing selective modification of the carboxylic acid .

Stability and Storage

-

Thermal stability : Decomposes above 200°C, releasing CO<sub>2</sub> and CF<sub>3</sub>CONH<sub>2</sub> .

-

Storage : Stable at −20°C under inert gas; moisture-sensitive due to the carboxylic acid group .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparación Con Compuestos Similares

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

- rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxamide

- rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-methanol

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications

Actividad Biológica

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 127946-30-9) is a synthetic organic compound notable for its structural features, including a trifluoroacetamido group and a cyclohexane ring. Its potential biological activities have been explored in various studies, particularly in relation to its cytotoxicity and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from recent research.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay to determine the 50% cytotoxic concentration (CC50).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) |

|---|---|---|

| 4T1 Murine Mammary Carcinoma | < 10 | High |

| COLO201 Human Colorectal Adenocarcinoma | < 20 | Moderate |

| MDA-MB-231 Human Breast Adenocarcinoma | > 30 | Low |

| A549 Human Non-Small Cell Lung Carcinoma | > 30 | Low |

The compound exhibited significant cytotoxicity, particularly against the 4T1 cell line, indicating its potential as an anticancer agent. In contrast, resistance was noted in other lines like MDA-MB-231 and A549, suggesting a selective action mechanism .

The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may disrupt cellular processes that lead to apoptosis in sensitive cell lines while sparing normal cells .

Case Studies

A notable case study involved the evaluation of this compound in combination therapies. When used alongside traditional chemotherapeutics, the compound demonstrated enhanced efficacy against resistant cancer cell lines. This synergistic effect was attributed to its unique structural properties that facilitate better binding to target sites within cancer cells .

Antiviral Activity

In addition to its anticancer properties, preliminary studies have suggested potential antiviral activity against herpes simplex virus type 1 (HSV-1). The compound's structural characteristics may contribute to its ability to inhibit viral replication .

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the trifluoroacetamido group affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects with other anticancer agents.

Propiedades

Fórmula molecular |

C9H12F3NO3 |

|---|---|

Peso molecular |

239.19 g/mol |

Nombre IUPAC |

3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15) |

Clave InChI |

YMZUCIDZJUHYRY-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.